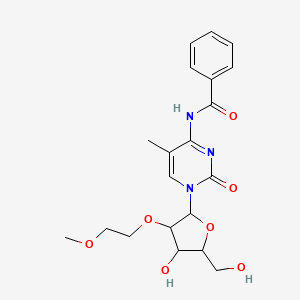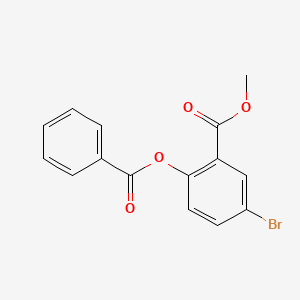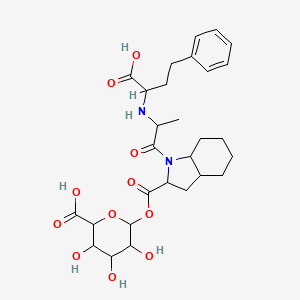
Trandolaprilat Acyl--D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trandolaprilat Acyl–D-glucuronide is a metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is formed through the conjugation of trandolaprilat with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat Acyl–D-glucuronide involves the enzymatic conjugation of trandolaprilat with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are membrane-bound and located in the liver . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature to mimic the in vivo environment.
Industrial Production Methods: Industrial production of Trandolaprilat Acyl–D-glucuronide follows similar enzymatic processes but on a larger scale. The use of recombinant UGT enzymes and optimized reaction conditions ensures high yield and purity of the product. The process involves the fermentation of genetically engineered microorganisms that express the UGT enzymes, followed by extraction and purification of the glucuronide conjugate .
Análisis De Reacciones Químicas
Types of Reactions: Trandolaprilat Acyl–D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and is catalyzed by esterases, leading to the breakdown of the glucuronide conjugate into trandolaprilat and glucuronic acid.
Major Products: The major products formed from these reactions include trandolaprilat, glucuronic acid, and various protein adducts resulting from transacylation .
Aplicaciones Científicas De Investigación
Trandolaprilat Acyl–D-glucuronide has several applications in scientific research:
Mecanismo De Acción
Trandolaprilat Acyl–D-glucuronide exerts its effects through the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure . The glucuronide conjugate itself is inactive but serves as a means of excreting the active trandolaprilat from the body .
Comparación Con Compuestos Similares
Trandolaprilat: The active metabolite of trandolapril, which directly inhibits ACE.
Other Acyl Glucuronides: Compounds such as ibuprofen acyl glucuronide and diclofenac acyl glucuronide, which are formed through similar glucuronidation processes and exhibit similar reactivity and potential for toxicity.
Uniqueness: Trandolaprilat Acyl–D-glucuronide is unique in its specific formation from trandolaprilat and its role in the metabolism and excretion of this ACE inhibitor. Its study provides valuable insights into the pharmacokinetics and safety of trandolapril and other similar drugs .
Propiedades
Fórmula molecular |
C28H38N2O11 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38) |
Clave InChI |
ZEDQQJMZPSYJNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
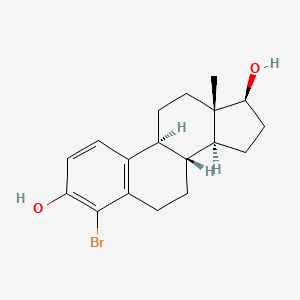
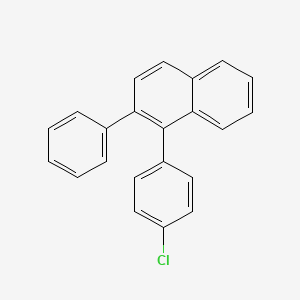




![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
